Methyl octadec-9-en-5-ynoate

Description

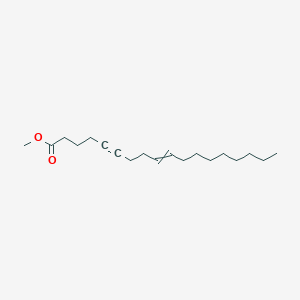

Structure

2D Structure

3D Structure

Properties

CAS No. |

62228-31-3 |

|---|---|

Molecular Formula |

C19H32O2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

methyl octadec-9-en-5-ynoate |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-13,16-18H2,1-2H3 |

InChI Key |

FAUKNZYYBRSRPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCC#CCCCC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Octadec 9 En 5 Ynoate and Analogous Enynoates

De Novo Synthesis Approaches for Enynoates

De novo synthesis refers to the construction of complex molecules from simpler, readily available starting materials. wikipedia.org For long-chain enynoates like methyl octadec-9-en-5-ynoate, this can be achieved through either convergent or linear strategies.

Convergent Synthesis Strategies

For this compound, a hypothetical convergent approach could involve the synthesis of two key intermediates:

Fragment A : A C1-C7 fragment containing the methyl ester and a terminal alkyne at C5.

Fragment B : A C8-C18 fragment containing a terminal vinyl group at C8.

These two fragments would then be joined using a carbon-carbon bond-forming reaction, such as a transition metal-catalyzed cross-coupling, to assemble the final 18-carbon chain with the desired enyne functionality. The primary advantage is that the number of reaction steps in the longest sequence is reduced, minimizing the cumulative loss of product. wikipedia.org

| Synthetic Strategy | Description | Calculation (Assuming 80% Yield per Step) | Overall Yield |

|---|---|---|---|

| Linear Synthesis | 10 steps performed sequentially on one molecule. | (0.80)10 | ~10.7% |

| Convergent Synthesis | Two 5-step sequences to create fragments, followed by one final coupling step. | [(0.80)5] x [(0.80)5] x 0.80 | ~8.6% (for fragments) leading to a final yield based on the longest linear sequence of 6 steps (0.80)6 = ~26.2% |

Linear Pathway Design and Implementation

Linear synthesis involves the sequential modification of a single starting material through a series of reactions until the target molecule is formed. researchgate.net This approach is conceptually straightforward but can be inefficient for molecules requiring many steps due to the compounding effect of yield loss at each stage. wikipedia.org

A potential linear pathway to this compound could start from a saturated long-chain fatty ester, such as methyl stearate. The synthesis would proceed through a series of steps to introduce the required unsaturation at specific positions. This might involve:

Selective halogenation at specific carbons.

Elimination reactions to form double or triple bonds.

Functional group interconversions to achieve the final enynoate structure.

Semisynthetic Routes from Renewable Lipid Feedstocks

Semisynthetic methods utilize naturally occurring compounds as advanced starting materials. For this compound, renewable lipid feedstocks like vegetable oils are an attractive option as they provide the basic long-chain carbon skeleton.

Derivatization of Methyl Oleate (B1233923) (Methyl octadec-9-enoate) as a Precursor

Methyl oleate, the methyl ester of oleic acid, is an ideal precursor as it possesses the required 18-carbon chain and a double bond at the C-9 position. nih.gov The primary synthetic challenge is the introduction of a triple bond at the C-5 position. While no direct protocols for this specific transformation are widely reported, established chemical modifications of methyl oleate demonstrate its versatility as a substrate. rsc.org

A hypothetical route could involve:

Protection of the existing double bond at C-9.

Introduction of a functional group at or near the C-5/C-6 position. This could potentially be achieved through allylic functionalization or other C-H activation strategies, although selectivity remains a significant challenge.

Conversion of this functional group into an alkyne via methods such as elimination from a dihalide or oxidation of a dihydrazone.

Deprotection of the C-9 double bond.

Research has shown that methyl oleate can undergo various transformations, such as epoxidation and subsequent ring-opening, providing pathways to introduce new functionalities along the fatty acid chain. researchgate.net

Chemical Modifications of Related Fatty Alkynoates or Dienynoates

Another semisynthetic strategy involves starting with a naturally occurring or synthetically accessible fatty acid that already contains an alkyne. For example, studies on methyl octadec-11Z-en-9-ynoate, a constitutional isomer of the target molecule, demonstrate that C18 enynoates are robust intermediates that can undergo further chemical reactions. nih.gov In one study, this compound was epoxidized at the double bond, and the resulting epoxide was used to introduce azido (B1232118) and hydroxyl groups. nih.gov

This suggests that a related fatty alkynoate could be chemically modified to yield the desired product. For instance, a dienynoate could be selectively hydrogenated to reduce one of the double bonds, or an existing alkynoate could undergo reactions to introduce a double bond at the correct position. The Wittig reaction is a common method used to form double bonds in the synthesis of long-chain fatty acid derivatives and could be applicable in such a strategy. nih.gov

Transition Metal-Catalyzed Synthetic Protocols

Modern organic synthesis heavily relies on transition metal catalysis to efficiently and selectively form carbon-carbon bonds. The construction of the enyne motif is a well-established application of this technology.

Palladium- and copper-catalyzed cross-coupling reactions are particularly powerful for synthesizing enynes. The Sonogashira coupling, for example, involves the reaction of a terminal alkyne with a vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.com This method could be applied in a convergent synthesis of this compound, as described in section 2.1.1.

This strategy offers high functional group tolerance and stereochemical control. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

| Reaction Name | Catalyst System | Reactants | Description |

|---|---|---|---|

| Sonogashira Coupling | Pd complex (e.g., Pd(PPh3)4), Cu(I) salt (e.g., CuI), Amine base | Terminal Alkyne + Vinyl/Aryl Halide | Forms a C-C bond between an sp-hybridized carbon and an sp2-hybridized carbon. mdpi.com |

| Heck Coupling | Pd complex (e.g., Pd(OAc)2), Ligand (e.g., PPh3), Base | Alkenyl Halide + Alkene | Can be adapted for enyne synthesis by coupling a vinyl halide with an alkyne-containing alkene. |

| Cadiot-Chodkiewicz Coupling | Cu(I) salt (e.g., CuCl), Amine base | Terminal Alkyne + 1-Haloalkyne | Forms a diacetylene which could be a precursor to an enyne via selective reduction. |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including enynoates. nih.gov Palladium-catalyzed reactions, in particular, have been widely utilized for the construction of the enyne motif. brynmawr.edu Methodologies such as the Sonogashira, Suzuki, and Stille couplings provide powerful tools for connecting sp- and sp²-hybridized carbon atoms, which are the fundamental components of enynoates.

In a typical synthetic approach to an enynoate, a Sonogashira coupling could be employed to couple a terminal alkyne with a vinyl halide. This reaction, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, is highly efficient for forming the conjugated enyne system. For the synthesis of a this compound analogue, a fragment containing the alkyne could be coupled with a vinyl partner that includes the ester functionality, or vice versa.

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the use of bulky phosphine (B1218219) ligands on the palladium center can prevent side reactions and promote the desired coupling.

| Cross-Coupling Reaction | Catalyst/Reagents | Reactant 1 | Reactant 2 | General Product |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Base (e.g., NEt₃) | Terminal Alkyne | Vinyl Halide | Conjugated Enyne |

| Suzuki Coupling | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Vinyl Boronic Acid/Ester | Alkynyl Halide | Conjugated Enyne |

| Stille Coupling | Pd(PPh₃)₄ | Vinyl Stannane | Alkynyl Halide | Conjugated Enyne |

This table presents generalized examples of cross-coupling reactions that can be adapted for the synthesis of enynoates.

Chemo- and Regioselective Functionalization of Unsaturated Moieties

The synthesis of enynoates often involves starting materials that contain multiple unsaturated sites (double and triple bonds). The ability to selectively functionalize one of these moieties without affecting the other is a significant challenge that can be addressed through chemo- and regioselective reactions. rsc.orgrsc.org Copper- and palladium-catalyzed reactions have been developed to achieve high levels of selectivity in the functionalization of enynes. rsc.orgrsc.org

For instance, the copper-catalyzed functionalization of 1,3-enynes can proceed via different pathways depending on the catalyst, ligands, and reaction conditions. semanticscholar.org The initial addition of a functional group can be directed to either the alkene or the alkyne, and the regioselectivity of this addition can also be controlled. rsc.orgsemanticscholar.org This allows for the introduction of various functional groups at specific positions of the enyne backbone, which can then be further elaborated to form the desired enynoate.

Palladium catalysis has also been instrumental in the chemo- and regioselective cyclization of diene-tethered enynes, showcasing the ability of the catalyst to differentiate between various unsaturated systems within the same molecule. rsc.orgresearchgate.net Such selective transformations are critical for building complex molecular architectures from simple enyne precursors.

| Catalyst System | Substrate Type | Reaction Type | Selectivity | Product Type |

| Copper-alkoxide/B₂pin₂ | 1,3-Enyne | Boroprotonation | Regioselective | Borylated diene |

| Pd(Xantphos) | Diene-tethered enyne | Aminomethylamination | Chemo- and Regioselective | Functionalized benzofulvene |

| CuOAc/Xantphos/HBpin | 1,3-Enyne | Hydroboration | Alkyne-selective | 2-Boryl-1,3-diene |

This table provides examples of catalyst systems and their application in the selective functionalization of enynes, which are precursors to enynoates. rsc.orgrsc.orgnih.gov

Olefin and Alkyne Metathesis in Enynoate Synthesis

Metathesis reactions, catalyzed by ruthenium, molybdenum, or tungsten complexes, have emerged as powerful tools for the formation of carbon-carbon double and triple bonds. nih.govmdpi.combeilstein-journals.orgwikipedia.org Enyne metathesis, in particular, provides a direct route to 1,3-dienes from the reaction of an alkene and an alkyne. organic-chemistry.org

Cross-enyne metathesis (CEM) can be employed to construct the conjugated diene portion of a molecule that could be a precursor to an enynoate. organic-chemistry.org For example, the reaction of a terminal alkyne with an alkene ester, such as methyl acrylate, in the presence of a Grubbs-type ruthenium catalyst, could potentially form a dienyl ester. The efficiency and stereoselectivity of this reaction can be influenced by the nature of the catalyst and the reaction conditions. nih.gov

Ring-closing enyne metathesis (RCEYM) is another valuable application, allowing for the synthesis of cyclic structures containing a diene unit. nih.govorganic-chemistry.org While not directly leading to a linear enynoate like this compound, the principles are applicable to the construction of the core unsaturated system.

Alkyne metathesis, which involves the redistribution of alkyne bonds, is another powerful method for forming new carbon-carbon triple bonds and can be used in the synthesis of precursors to enynoates. beilstein-journals.orgorganicreactions.orgwikipedia.org

| Metathesis Type | Catalyst | Reactant 1 | Reactant 2 | General Product |

| Cross-Enyne Metathesis | Grubbs Catalyst (e.g., 1g) | Alkyne | Alkene | 1,3-Diene |

| Ring-Closing Enyne Metathesis | Grubbs Catalyst (e.g., 1g) | Enyne | - | Cyclic Diene |

| Alkyne Cross Metathesis | Molybdenum or Tungsten Alkylidyne | Alkyne | Alkyne | Internal Alkyne |

This table summarizes different metathesis reactions and their potential application in the synthesis of enynoate precursors. nih.govorganicreactions.org

Stereochemical Control in Enynoate Synthesis

The stereochemistry of the double bond in an enynoate is a critical aspect of its structure. Controlling the E/Z geometry of the olefin is a key challenge in the synthesis of these molecules. The choice of synthetic methodology can have a profound impact on the stereochemical outcome.

For instance, in cross-coupling reactions, the stereochemistry of the vinyl partner is often retained in the product. Therefore, starting with a stereochemically pure vinyl halide or vinyl boronic acid can lead to the formation of a single stereoisomer of the enynoate.

In metathesis reactions, the stereoselectivity can be more difficult to control, often leading to mixtures of E and Z isomers. organic-chemistry.org However, the development of new catalysts has allowed for improved stereocontrol in some cases.

Furthermore, if the enynoate contains chiral centers, their stereochemistry must also be controlled. This can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. youtube.com Substrate control, where the existing stereochemistry in a molecule directs the stereochemical outcome of a subsequent reaction, is a powerful strategy. youtube.com Similarly, the temporary introduction of a chiral auxiliary can guide the stereoselective formation of new stereocenters. youtube.com The development of enantioconvergent methods, where a racemic starting material is converted into a single enantiomer of the product, is also a significant area of research. nih.gov

| Synthetic Strategy | Method of Stereocontrol | Outcome |

| Cross-Coupling | Use of stereodefined vinyl precursors | Retention of double bond geometry |

| Asymmetric Catalysis | Chiral ligands on metal catalyst | Enantioselective bond formation |

| Substrate Control | Existing stereocenter in the substrate | Diastereoselective reaction |

| Chiral Auxiliary | Temporary attachment of a chiral group | Diastereoselective reaction |

This table outlines strategies for achieving stereochemical control in the synthesis of enynoates and related molecules.

Advanced Spectroscopic and Chromatographic Characterization of Methyl Octadec 9 En 5 Ynoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the elucidation of molecular connectivity and stereochemistry.

High-Field ¹H and ¹³C NMR Analysis

High-field ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments within the Methyl octadec-9-en-5-ynoate molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants provide information about the connectivity between neighboring atoms.

In the ¹H NMR spectrum, the singlet peak for the methyl ester protons (C1-O-CH ₃) typically appears around 3.67 ppm. nih.gov The olefinic protons at C9 and C10 (–CH =CH –) would be expected in the range of 5.30-5.46 ppm, with their specific shifts and coupling constants confirming the cis or trans geometry of the double bond. nih.gov The protons on the carbons adjacent to the triple bond (C4 and C7) and the double bond (C8 and C11) would exhibit characteristic shifts and multiplicities, crucial for confirming the position of the unsaturation.

The ¹³C NMR spectrum provides complementary information. Generally, for FAMEs, the carbonyl carbon of the ester group resonates around 172-178 ppm, the methyl ester carbon at approximately 50 ppm, unsaturated carbons between 124-134 ppm, and the aliphatic chain carbons from 10-35 ppm. researchgate.net The acetylenic carbons (C5 and C6) of the alkyne group would have distinct chemical shifts, typically in the range of 70-90 ppm, which is a key signature for their identification.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (C18) | ~0.90 | Triplet |

| (CH₂)n (C12-C17) | ~1.2-1.4 | Multiplet |

| CH₂ (C11) | ~2.05 | Multiplet |

| CH=CH (C9, C10) | ~5.35 | Multiplet |

| CH₂ (C8) | ~2.75 | Multiplet |

| CH₂ (C7) | ~2.15 | Multiplet |

| CH₂ (C4) | ~2.30 | Triplet |

| CH₂ (C3) | ~1.65 | Multiplet |

| CH₂ (C2) | ~2.30 | Triplet |

| O-CH₃ | ~3.67 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (C1) | ~174 |

| O-CH₃ | ~51 |

| CH=CH (C9, C10) | ~128-132 |

| C≡C (C5, C6) | ~80-90 |

| Aliphatic Chain (C2-C4, C7-C8, C11-C18) | ~14-34 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton-proton connectivities along the entire aliphatic chain, confirming the sequence of methylene (B1212753) groups and their proximity to the double and triple bonds.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of carbon resonances based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the stereochemistry by identifying protons that are close to each other in space, regardless of whether they are bonded. For this compound, NOESY could be used to confirm the geometry of the double bond (cis or trans) by observing through-space interactions between the olefinic protons (H9 and H10) and the protons on the adjacent methylene groups (C8 and C11).

Quantitative NMR for Purity and Isomeric Composition

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a sample. researchgate.net By integrating the signal of a specific proton in the analyte molecule and comparing it to the integral of a certified internal standard of known concentration, the absolute quantity of this compound can be determined without the need for a specific calibration curve for the compound itself. researchgate.netsciepub.com The sharp singlet of the methyl ester protons is often an ideal signal for this purpose due to its distinct chemical shift and lack of overlapping signals. nih.gov Furthermore, if isomeric impurities are present, such as a positional isomer of the double or triple bond, qNMR can often be used to determine the relative ratio of the isomers by comparing the integration of their unique signals.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental formula of a compound. Different ionization techniques can be used to generate ions and induce fragmentation, which reveals details about the molecule's structure.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI): EI is a hard ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation. jeol.com While this can make it difficult to observe the molecular ion (M⁺·), especially for unsaturated compounds, the resulting fragmentation pattern serves as a molecular fingerprint that can be compared to spectral libraries for identification. jeol.comwiley.com For a FAME like this compound, characteristic fragments would arise from cleavages at positions alpha to the carbonyl group, the double bond, and the triple bond.

Chemical Ionization (CI): CI is a softer ionization method that uses a reagent gas to produce ions, resulting in less fragmentation and a more prominent protonated molecule ([M+H]⁺). nih.govnih.gov This is particularly useful for confirming the molecular weight of the compound, which can be challenging with EI alone for polyunsaturated esters. nih.gov The observation of a strong [M+H]⁺ ion provides clear evidence of the parent molecule's mass.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental formula of the molecular ion, as each unique combination of atoms has a distinct exact mass. For this compound (C₁₉H₃₂O₂), the calculated monoisotopic mass is 292.24023 Da. An HRMS measurement yielding a value extremely close to this would provide very strong evidence for the compound's identity, distinguishing it from other molecules with the same nominal mass but different elemental formulas. HRMS is a powerful tool for confirming the identity of novel or synthesized compounds with high confidence. nih.govstrath.ac.uk

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for determining the structure of fatty acid esters by analyzing their fragmentation patterns upon collision-induced dissociation (CID). For FAMEs containing sites of unsaturation, the location of double and triple bonds can be pinpointed.

In electron ionization (EI-MS), FAMEs characteristically produce a prominent molecular ion peak (M+), and key fragments resulting from cleavage at specific points. The McLafferty rearrangement is a classic fragmentation for saturated FAMEs, yielding a significant ion at m/z 74. researchgate.netresearchgate.net However, the presence of unsaturation introduces more complex pathways.

For enyne systems like this compound, CID of the molecular ion leads to cleavages along the aliphatic chain. The charge can be retained on either the N-terminal (containing the methyl ester) or the C-terminal (the alkyl end) fragment. The diagnostic ions are those that result from cleavage allylic or propargylic to the unsaturated bonds, as these positions are energetically favored.

A more advanced technique involves chemical ionization (CI) with acetonitrile. This method generates an [M+54]⁺ adduct, which upon collisional dissociation, produces diagnostic fragments that clearly define the positions of unsaturation. nih.gov For this compound, cleavage would be expected to occur around the C4-C5, C6-C7, C8-C9, and C10-C11 bonds, bracketing the alkyne and alkene functionalities. The resulting fragments allow for precise localization of the triple bond at C5 and the double bond at C9. nih.govnih.gov

Table 1: Predicted Key MS/MS Fragments for this compound (Based on general fragmentation rules for unsaturated FAMEs)

| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Significance |

| 292 | [M]⁺ | Molecular Ion |

| 261 | [M-OCH₃]⁺ | Loss of methoxy (B1213986) group |

| Various | [CₙH₂ₙ₋₅O₂]⁺, [CₙH₂ₙ₋₇]⁺ | Fragments from cleavage along the carbon chain |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide detailed information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR spectroscopy is highly effective for identifying the key functional groups within this compound. The spectrum is characterized by sharp, intense absorption bands corresponding to specific bond vibrations.

The most prominent feature is the strong carbonyl (C=O) stretch from the methyl ester group, typically appearing around 1740 cm⁻¹. The carbon-carbon triple bond (C≡C) of the alkyne gives rise to a stretching vibration in the range of 2200-2260 cm⁻¹. This peak can be weak if the alkyne is symmetrically substituted, but in this molecule, its position makes it observable. The carbon-carbon double bond (C=C) of the alkene is found near 1650 cm⁻¹.

Furthermore, the geometry of the double bond can often be inferred. A trans double bond exhibits a strong out-of-plane C-H bending vibration around 965 cm⁻¹, while a cis double bond shows a band around 720 cm⁻¹. The C-O stretching vibrations of the ester group appear as two bands in the 1300-1100 cm⁻¹ region. Aliphatic C-H stretching from the long alkyl chain is observed as multiple peaks between 2850 and 3000 cm⁻¹. nist.gov

Table 2: Characteristic Infrared (IR) Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2925, 2855 | C-H Stretch | Alkane (CH₂) |

| ~2230 | C≡C Stretch | Alkyne |

| ~1740 | C=O Stretch | Ester |

| ~1650 | C=C Stretch | Alkene |

| ~1460 | C-H Bend | Alkane (CH₂) |

| ~1200, 1170 | C-O Stretch | Ester |

| ~965 or ~720 | =C-H Bend | Alkene (trans or cis) |

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While the carbonyl group's signal is typically weak in Raman spectra, the C=C and C≡C stretching vibrations are often strong and easily identifiable. nih.gov This is because these symmetric, non-polar bonds experience a significant change in polarizability during vibration, a key requirement for a strong Raman signal.

For this compound, the C≡C stretch would appear as a sharp, intense band around 2230 cm⁻¹, and the C=C stretch would be observed near 1650 cm⁻¹. The relative intensities of these bands compared to the C-H bending modes can provide further structural confirmation. nih.gov Studying the relative intensities of the v(C=C) band can help in determining the number of cis-ethylenic bonds present in a fatty acid methyl ester. nih.gov

Table 3: Key Raman Shifts

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~2925, 2855 | C-H Stretch | Alkane (CH₂) |

| ~2230 | C≡C Stretch | Alkyne |

| ~1650 | C=C Stretch | Alkene |

| ~1440 | CH₂ Scissoring | Alkane (CH₂) |

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are indispensable for separating this compound from complex mixtures, assessing its purity, and resolving it from its geometric and positional isomers.

GC-MS is the gold standard for the analysis of volatile compounds like FAMEs. nih.govnih.gov The sample is vaporized and separated on a capillary column based on its boiling point and interaction with the column's stationary phase. For FAMEs, columns with a polar stationary phase (like polyethylene (B3416737) glycol) or mid-polar phases (like cyanopropyl polysiloxane) are commonly used to achieve separation based on chain length and degree of unsaturation. nist.gov

This compound will have a specific retention time under defined GC conditions (e.g., temperature program, carrier gas flow rate). After elution from the GC column, the molecule enters the mass spectrometer, where its mass spectrum is recorded, providing definitive identification by matching its fragmentation pattern and molecular ion with known data. unm.ac.idresearchgate.net This combination of retention time and mass spectrum provides high confidence in the compound's identity.

Table 4: Typical GC-MS Parameters for FAME Analysis

| Parameter | Typical Value / Condition |

| Column | SLB®-5ms (30 m x 0.25 mm x 0.25 µm) or similar |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 220-250 °C |

| Oven Program | Ramped temperature, e.g., 100 °C to 240 °C at 3-5 °C/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-550 |

While GC-MS is highly effective, HPLC offers complementary separation capabilities, particularly for isomers and non-volatile related compounds. epa.gov

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water). In RP-HPLC, separation is primarily based on hydrophobicity. This compound can be effectively separated from FAMEs with different chain lengths or numbers of unsaturated bonds. Detection can be achieved using a UV detector (as the conjugated system may have some absorbance) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Silver-Ion HPLC (Ag-HPLC): This specialized technique is exceptionally powerful for separating unsaturated FAME isomers. The stationary phase is impregnated with silver ions (Ag⁺), which form reversible pi-complexes with double and triple bonds. The strength of this interaction depends on the number, geometry (cis/trans), and position of the unsaturated bonds. Therefore, Ag-HPLC can separate this compound from its positional isomers (e.g., methyl octadec-11-en-9-ynoate) and its geometric isomers (if the double bond were cis). nih.gov This method provides unparalleled resolution for complex mixtures of unsaturated fatty acids.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of fatty acid methyl esters (FAMEs), offering advantages over traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). doi.org Its application to the specific analysis of this compound, an unsaturated enyne FAME, leverages the unique properties of supercritical fluids to achieve high-resolution separations at lower temperatures, thus preventing the thermal degradation or isomerization of labile molecules. doi.org

The primary mobile phase in SFC is typically supercritical carbon dioxide (CO2), valued for being non-flammable and non-toxic. researchgate.net The polarity of the CO2 can be adjusted by introducing a co-solvent, often an alcohol like methanol, to enhance the solubility and improve the peak shape of more polar analytes. researchgate.net This flexibility is crucial for optimizing the separation of complex mixtures of FAMEs. youtube.com

For the characterization of this compound, SFC provides a robust analytical platform. The separation is influenced by several factors including the chain length, degree of unsaturation, and the position and configuration of double and triple bonds within the fatty acid chain. doi.orgnih.gov The enyne functional group in this compound introduces a distinct polarity and structural feature that can be effectively resolved using SFC.

Research into the SFC of polyunsaturated fatty acid esters has demonstrated the feasibility of using packed columns with various stationary phases to achieve desired separations. doi.orgresearchgate.net For instance, silica (B1680970) and octadecyl silane (B1218182) (C18) are common stationary phases that provide different selectivities. researchgate.net The choice of stationary phase is a critical parameter that can be tuned to optimize the resolution of isomeric and closely related FAMEs. researchgate.net

A hypothetical SFC method for the analysis of this compound could be developed based on established protocols for similar FAMEs. The following data tables illustrate potential parameters and expected results for such an analysis.

Table 1: Hypothetical SFC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | 2-Ethylpyridine |

| Mobile Phase | Supercritical CO2 / Methanol |

| Gradient | 5% to 40% Methanol over 10 min |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detector | UV at 210 nm / ELS / MS |

| Injection Volume | 5 µL |

This method would likely be developed through a scouting process, where multiple columns and mobile phase compositions are screened to find the optimal conditions for separating this compound from other components in a sample mixture. youtube.com

Table 2: Expected Retention Data for a Mixture of C18 FAMEs using the Hypothetical SFC Method

| Compound | Structure | Expected Retention Time (min) |

| Methyl stearate | C18:0 | 4.2 |

| This compound | C18:2 (9e, 5y) | 5.8 |

| Methyl oleate (B1233923) | C18:1 (9Z) | 6.5 |

| Methyl linoleate | C18:2 (9Z, 12Z) | 7.1 |

The elution order in this hypothetical scenario is based on the general principle that in reversed-phase SFC, retention decreases with increasing polarity. The presence of the triple bond in this compound would likely lead to a shorter retention time compared to its diene and monoene counterparts due to stronger interactions with the polar stationary phase.

The detection of this compound can be accomplished using various detectors. A UV detector is suitable due to the presence of the conjugated enyne system which absorbs UV light. For more universal detection, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be coupled to the SFC system. doi.orgnih.gov The use of MS detection is particularly advantageous as it provides molecular weight information, aiding in the positive identification of the compound.

Chemical Reactivity and Mechanistic Studies of Methyl Octadec 9 En 5 Ynoate

Selective Hydrogenation of Unsaturated Bonds

The presence of both an alkene and an alkyne in methyl octadec-9-en-5-ynoate presents a challenge and an opportunity for selective hydrogenation. The goal is typically to reduce one of the unsaturated functionalities while leaving the other intact, or to sequentially reduce both with control over the stereochemistry of the resulting double bond. The reactivity of these groups towards hydrogenation is influenced by the choice of catalyst, reaction conditions (temperature and pressure), and the steric and electronic environment of the multiple bonds.

The partial hydrogenation of the alkyne moiety in an enyne system like this compound to an alkene is a synthetically valuable transformation. The stereochemical outcome of this reduction, yielding either a cis-(Z) or trans-(E) alkene, is highly dependent on the catalyst system employed.

A common method for the syn-hydrogenation of an alkyne to a cis-alkene is through the use of a poisoned catalyst, such as Lindlar's catalyst. This heterogeneous catalyst consists of palladium supported on calcium carbonate and treated with a catalytic poison like lead acetate (B1210297) and quinoline. The poison deactivates the most active sites on the palladium surface, which prevents the further reduction of the initially formed cis-alkene to an alkane. The reaction proceeds via the syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface.

Conversely, the anti-hydrogenation of an alkyne to a trans-alkene can be achieved through a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. This reaction proceeds through a radical anion intermediate, which is protonated by the ammonia solvent. A second electron transfer and subsequent protonation lead to the thermodynamically more stable trans-alkene.

| Catalyst System | Reagents | Product Stereochemistry | Reference |

| Lindlar's Catalyst | H₂, Pd/CaCO₃, Pb(OAc)₂, quinoline | cis-(Z)-alkene | |

| Dissolving Metal Reduction | Na or Li, liquid NH₃ | trans-(E)-alkene |

While alkynes are generally more reactive towards catalytic hydrogenation than alkenes, selective hydrogenation of the alkene in the presence of an alkyne is a more challenging transformation. This selectivity can sometimes be achieved by exploiting the steric hindrance around the triple bond or by using specific catalyst systems that show a preference for alkene coordination.

Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), can exhibit selectivity for the hydrogenation of less substituted or less sterically hindered double bonds. The catalytic cycle of Wilkinson's catalyst involves the oxidative addition of hydrogen, coordination of the alkene, migratory insertion of the alkene into a rhodium-hydride bond, and reductive elimination to release the alkane. The steric bulk of the phosphine (B1218219) ligands can influence the accessibility of the different unsaturated sites of the substrate to the catalytic center.

In the context of this compound, the relative substitution and steric environment of the C-9 double bond and the C-5 triple bond would be critical factors in determining the feasibility of selectively hydrogenating the alkene.

| Catalyst System | Key Features | Potential Outcome for this compound | Reference |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Homogeneous catalyst, sensitive to steric hindrance of the alkene. | May selectively hydrogenate the C-9 alkene if it is less sterically hindered than the C-5 alkyne. | |

| Crabtree's Catalyst ([Ir(cod)py(PCy₃)]PF₆) | Highly active homogeneous catalyst, can hydrogenate sterically hindered alkenes. | Less likely to be selective for the alkene over the alkyne due to high reactivity. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing methyl octadec-9-en-5-ynoate, and how can positional isomer formation be minimized?

- Methodological Answer : The compound can be synthesized via selenium dioxide/tert-butyl hydroperoxide (TBHP)-mediated oxidation of methyl octadec-9-ynoate. However, this method often yields positional isomers (e.g., 8-oxo and 11-oxo derivatives). To minimize isomerization, reaction conditions such as solvent polarity (aqueous dioxane), temperature control (25–30°C), and stoichiometric ratios of TBHP should be optimized. Monitoring via thin-layer chromatography (TLC) or GC-MS at intermediate stages can help identify and adjust conditions to favor the desired product .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H and ¹³C NMR to confirm the presence of the ene-yne system (e.g., chemical shifts for alkene protons at δ 5.3–5.5 ppm and alkyne carbons at δ 70–90 ppm).

- IR : Peaks at ~2200 cm⁻¹ (C≡C stretch) and ~1740 cm⁻¹ (ester C=O).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the unsaturated backbone .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., plant extracts)?

- Methodological Answer : Gas chromatography with flame ionization detection (GC-FID) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred. For GC, derivatization (e.g., silylation) may enhance volatility. For LC, reverse-phase C18 columns with acetonitrile/water gradients and electrospray ionization (ESI) in positive ion mode improve sensitivity. Calibration curves using purified standards are essential for accuracy .

Advanced Research Questions

Q. How can researchers resolve and analyze positional isomers formed during the synthesis of this compound derivatives?

- Methodological Answer : Isomeric mixtures (e.g., 8-oxo vs. 11-oxo derivatives) require chromatographic separation. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) or silver-ion chromatography (for unsaturated compounds) can achieve resolution. Post-separation, nuclear Overhauser effect spectroscopy (NOESY) or X-ray crystallography may confirm stereochemistry .

Q. What strategies address contradictions in bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). To reconcile

- Standardize Protocols : Use validated cell lines (e.g., ATCC) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate results from independent studies, accounting for heterogeneity in experimental designs .

Q. How can computational chemistry predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, focusing on transition states and intermediates. Key parameters include bond dissociation energies (BDEs) of the ene-yne system and frontier molecular orbital (FMO) analysis to predict sites for electrophilic/nucleophilic attack. Validation via kinetic experiments (e.g., monitoring reaction rates under controlled conditions) is critical .

Q. What experimental designs ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Detailed Documentation : Report exact reagent sources (e.g., Sigma-Aldrich lot numbers), purification methods (e.g., column chromatography solvents), and instrument calibration data.

- Negative Controls : Include assays without the compound to rule out solvent or matrix effects.

- Collaborative Trials : Multi-laboratory validation studies reduce bias and confirm robustness .

Data Presentation and Integration

Q. How should researchers integrate spectral data into publications for this compound?

- Methodological Answer : Provide raw spectral files (e.g., JCAMP-DX for NMR, mzML for MS) in supplementary materials. Tabulate key peaks (e.g., ¹H NMR shifts, IR stretches) with assignments. For structural elucidation, include coupling constants (J values) and NOE correlations .

Q. What statistical approaches are appropriate for dose-response studies involving this compound?

- Methodological Answer : Nonlinear regression models (e.g., log-logistic curves) calculate EC₅₀/IC₅₀ values. Assess goodness-of-fit using metrics like Akaike information criterion (AIC). For multi-parametric data, principal component analysis (PCA) or hierarchical clustering identifies patterns across biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.